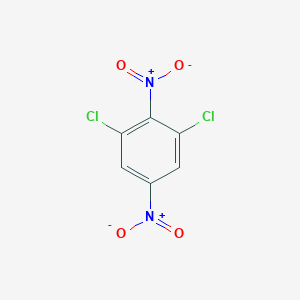
1,3-Dichloro-2,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2,5-dinitrobenzene (DCDNB) is a chemical compound that is commonly used in scientific research as a reagent for protein modification. DCDNB is a yellow crystalline solid that is soluble in organic solvents and is commonly used in biochemistry and molecular biology experiments.
Mechanism Of Action
1,3-Dichloro-2,5-dinitrobenzene modifies cysteine residues in proteins by covalently binding to the thiol group of the cysteine residue. This modification can alter the function and structure of the protein, allowing researchers to study the effects of the modification on protein activity.
Biochemical And Physiological Effects
1,3-Dichloro-2,5-dinitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and glutathione reductase. 1,3-Dichloro-2,5-dinitrobenzene has also been shown to induce oxidative stress and alter cellular signaling pathways.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-Dichloro-2,5-dinitrobenzene in lab experiments is its high selectivity for cysteine residues in proteins. This allows researchers to selectively modify specific proteins or regions of proteins. However, 1,3-Dichloro-2,5-dinitrobenzene can also be toxic to cells and can induce oxidative stress, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1,3-Dichloro-2,5-dinitrobenzene. One area of interest is the development of new reagents that can selectively modify other amino acid residues in proteins. Another area of interest is the use of 1,3-Dichloro-2,5-dinitrobenzene in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dichloro-2,5-dinitrobenzene and to develop new methods for minimizing its toxicity.
Synthesis Methods
1,3-Dichloro-2,5-dinitrobenzene is synthesized by the nitration of 1,3-dichlorobenzene with nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of undesired byproducts. The resulting product is purified by recrystallization and is typically obtained in high yield.
Scientific Research Applications
1,3-Dichloro-2,5-dinitrobenzene is commonly used in scientific research as a reagent for protein modification. It is used to selectively modify cysteine residues in proteins, which can be used to study protein function and structure. 1,3-Dichloro-2,5-dinitrobenzene is also used in the synthesis of peptides and in the preparation of hapten-carrier conjugates for use in immunology experiments.
properties
CAS RN |
13633-34-6 |
|---|---|
Product Name |
1,3-Dichloro-2,5-dinitrobenzene |
Molecular Formula |
C6H2Cl2N2O4 |
Molecular Weight |
236.99 g/mol |
IUPAC Name |
1,3-dichloro-2,5-dinitrobenzene |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(8)6(4)10(13)14/h1-2H |
InChI Key |
YXGARXWBFZIFBC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Other CAS RN |
13633-34-6 |
synonyms |
1,3-Dichloro-2,5-dinitrobenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



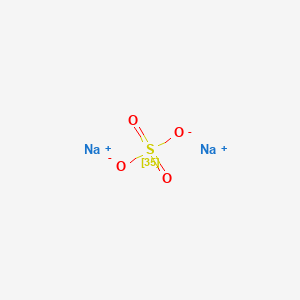


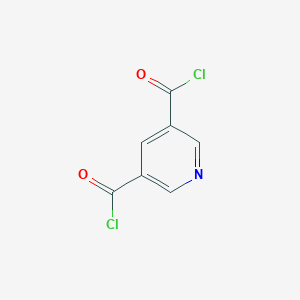

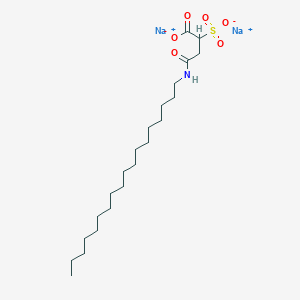
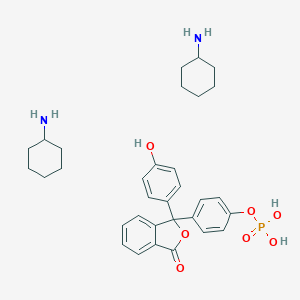
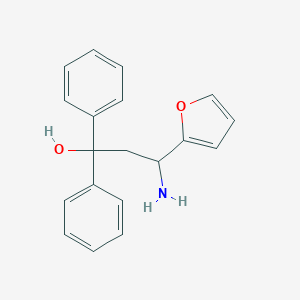


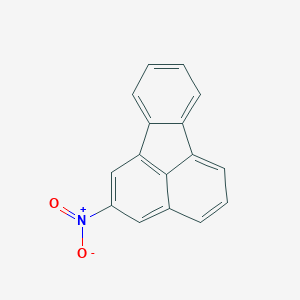
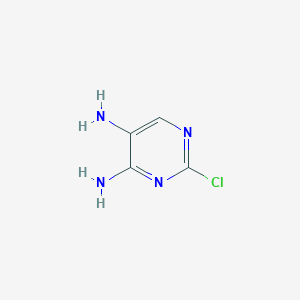
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
